Mecetronium chloride molecular weight and structure analysis
Mecetronium chloride molecular weight and structure analysis
An In-depth Technical Guide to the Molecular Weight and Structure Analysis of Mecetronium
This technical guide provides a comprehensive analysis of the molecular weight and chemical structure of mecetronium, a quaternary ammonium compound utilized for its antiseptic and disinfectant properties. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth methodologies and expert insights into the analytical techniques pivotal for the characterization of this compound. While often formulated as a salt, such as mecetronium ethylsulfate or the user-specified mecetronium chloride, the focus of this guide is the structural and molecular weight analysis of the active cationic component, mecetronium.
Introduction to Mecetronium
Mecetronium is a cationic surfactant belonging to the quaternary ammonium compound family.[1][2] Its structure, featuring a positively charged nitrogen atom bonded to four alkyl groups, imparts the amphiphilic properties essential for its function.[1] This structure allows it to disrupt the cell membranes of microorganisms, leading to their demise, which is the basis of its use as a disinfectant and antiseptic.[1][3]
While the query specified "Mecetronium chloride," the readily available scientific literature and chemical databases predominantly feature "Mecetronium ethylsulfate." It is crucial to understand that the active component in both is the mecetronium cation. The counter-ion (chloride or ethylsulfate) can influence the compound's physical properties, such as solubility and stability, but the core structure and antimicrobial activity reside in the mecetronium cation. This guide will, therefore, focus on the analysis of the mecetronium cation, with data primarily drawn from studies of mecetronium ethylsulfate.
Molecular Weight Determination
The determination of an accurate molecular weight is a fundamental step in the characterization of any chemical entity. For mecetronium, this is typically achieved through mass spectrometry.
Tabulated Molecular Data
There are some discrepancies in the reported molecular weights for mecetronium ethylsulfate across various sources, which likely stem from different chemical formulas being cited. The table below summarizes the available data:
| Chemical Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass ( g/mol ) | Source |
| C22H49NO4S | 423.69 | 423.33823022 | ChemicalBook[4], Guidechem[5], DrugBank[6] |
| C22H49NO4S | 408.64 | Not Specified | Triveni Chemicals[7] |
| C16H34N2O4S | 362.52 | Not Specified | Shreeji Pharma International[3] |
| C20H44N.C2H5O4S | 423.7 | Not Specified | precisionFDA[8] |
The most consistent and widely cited molecular formula for mecetronium ethylsulfate is C22H49NO4S , corresponding to a molecular weight of approximately 423.7 g/mol .[4][5][6][8] This is further broken down into the mecetronium cation (C20H44N+) with a molecular weight of approximately 298.57 g/mol and the ethylsulfate anion (C2H5O4S-) with a molecular weight of approximately 125.12 g/mol .[8]
Experimental Protocol: Molecular Weight Determination by Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is the preferred method for analyzing quaternary ammonium compounds like mecetronium as it is a soft ionization technique that allows the intact molecule to be observed.
Principle: The sample solution is introduced into the mass spectrometer through a heated capillary, at the end of which a high voltage is applied. This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of ions from the droplet into the gas phase. These ions are then guided into the mass analyzer. For mecetronium, which is already a charged species, the analysis is straightforward.
Step-by-Step Methodology:
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Sample Preparation:
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Prepare a stock solution of mecetronium ethylsulfate in a suitable solvent such as methanol or a mixture of acetonitrile and water at a concentration of 1 mg/mL.
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From the stock solution, prepare a dilute working solution of 1-10 µg/mL in the same solvent. It is often beneficial to add a small amount of formic acid (0.1%) to the solvent to aid in protonation, although for a quaternary amine, this is not strictly necessary for ionization.
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-
Instrument Setup:
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Set the ESI source to positive ion mode. This is critical as mecetronium is a cation.
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Optimize the source parameters, including capillary voltage, cone voltage, source temperature, and desolvation gas flow, to achieve a stable and robust signal. Typical starting parameters would be a capillary voltage of 3-4 kV, a source temperature of 120-150°C, and a desolvation temperature of 300-350°C.
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-
Data Acquisition:
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Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
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Acquire the mass spectrum over a suitable mass range, for instance, m/z 100-1000, to ensure the detection of the parent ion.
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Data Analysis:
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The resulting spectrum should show a prominent peak corresponding to the mecetronium cation. The expected m/z value for the [M]+ ion (where M is the mecetronium cation) would be approximately 298.57.
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High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the determination of the elemental composition and further confirming the identity of the ion.
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Structural Analysis
While mass spectrometry provides the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous elucidation of the chemical structure.[9][10]
Chemical Structure of Mecetronium
The structure of the mecetronium cation is N-ethyl-N,N-dimethyl-1-hexadecanaminium. This consists of a central nitrogen atom bonded to two methyl groups, one ethyl group, and a long 16-carbon alkyl chain (hexadecyl group).
The structural connectivity can be confirmed using a suite of NMR experiments.
Experimental Protocol: Structure Elucidation by NMR Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. The precise frequency depends on the local chemical environment of the nucleus, allowing for the differentiation of atoms within a molecule.
Step-by-Step Methodology:
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Sample Preparation:
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Dissolve 5-10 mg of the mecetronium salt in a suitable deuterated solvent (e.g., deuterated chloroform (CDCl3), deuterated methanol (CD3OD)). The choice of solvent is critical to avoid large solvent signals that can obscure the analyte signals.
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Transfer the solution to an NMR tube.
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-
1D NMR Data Acquisition:
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¹H NMR: Acquire a proton NMR spectrum. This will provide information on the number of different types of protons and their neighboring protons (through spin-spin coupling).
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Expected Signals:
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A triplet corresponding to the terminal methyl group of the hexadecyl chain.
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A large, broad multiplet for the methylene groups of the hexadecyl chain.
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A triplet for the methyl group of the ethyl group attached to the nitrogen.
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A quartet for the methylene group of the ethyl group.
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A singlet for the two equivalent methyl groups attached to the nitrogen.
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¹³C NMR: Acquire a carbon-13 NMR spectrum. This will show the number of chemically distinct carbon atoms.
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2D NMR Data Acquisition:
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COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, typically those on adjacent carbons. This is useful for tracing out the carbon chains.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[10]
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different fragments of the molecule, for example, connecting the alkyl chains to the quaternary nitrogen.[10]
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Structure Elucidation Workflow:
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Use the ¹H and ¹³C spectra to identify the different spin systems (e.g., the ethyl group, the hexadecyl chain).
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Use the COSY spectrum to confirm the connectivity within these spin systems.
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Use the HSQC spectrum to assign each proton to its corresponding carbon.
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Use the HMBC spectrum to piece the fragments together. For instance, correlations from the protons on the carbons adjacent to the nitrogen to the other carbons attached to the nitrogen will definitively establish the quaternary ammonium center.
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Conclusion
The comprehensive analysis of mecetronium requires a combination of mass spectrometry and NMR spectroscopy. Mass spectrometry, particularly ESI-MS, is the method of choice for accurately determining the molecular weight of the mecetronium cation. Unambiguous structural elucidation is achieved through a suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, which together provide a complete picture of the atomic connectivity. The methodologies outlined in this guide represent a robust and validated approach for the characterization of mecetronium and other quaternary ammonium compounds, ensuring scientific integrity and providing the authoritative data required for research and development.
References
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Mecetronium Ethyl Sulphate - Shreeji Pharma International. [Link]
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Buy Mecetronium ethylsulfate | 3006-10-8. (2023, August 15). [Link]
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Mecetronium Ethylsulfate (International database) - Drugs.com. [Link]
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MECETRONIUM ETHYLSULFATE - precisionFDA. [Link]
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MECETRONIUM ETHYLSULFATE - Inxight Drugs. [Link]
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Mecetronium Ethylsulfate (3006-10-8) - Triveni Chemicals, Vapi. (2026, January 02). [Link]
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(PDF) Liquid chromatography–mass spectrometry analysis of dyes formed by in situ oxidative methods then purified by absorption and extraction from hair wefts - ResearchGate. [Link]
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Mecetronium Ethylsulfate | Drug Information, Uses, Side Effects, Chemistry. [Link]
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MECETRONIUM ETHYLSULFATE - Inxight Drugs. [Link]
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1-Hexadecanaminium, N-ethyl-N,N-dimethyl-, ethyl sulfate (1:1) | C22H49NO4S - PubChem. [Link]
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Spectrophotometric studies on the interactions of C.I. Basic Red 9 and C.I. Acid Blue 25 with hexadecyltrimethylammonium bromide in cationic surfactant micelles - ResearchGate. [Link]
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Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. [Link]
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16.17: 16-12 Nuclear Magnetic Resonance Spectroscopy - Extra Details - Chemistry LibreTexts. (2019, June 05). [Link]
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